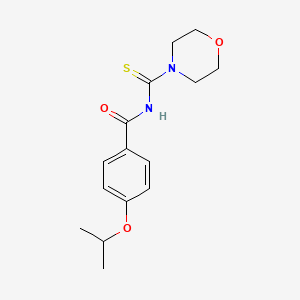
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It has been widely used in scientific research to investigate the role of CaMKII in various physiological and pathological processes.
Wirkmechanismus
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide exerts its inhibitory effect on CaMKII by binding to the calmodulin-binding domain of CaMKII and preventing the binding of calmodulin, a Ca2+-binding protein that activates CaMKII. This leads to the inhibition of CaMKII autophosphorylation and substrate phosphorylation, which are crucial for CaMKII-mediated cellular processes.
Biochemical and Physiological Effects:
The inhibition of CaMKII by 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. For example, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been reported to impair synaptic plasticity, reduce cardiac hypertrophy, induce apoptosis, and inhibit cell proliferation. In addition, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to modulate the activity of ion channels, such as voltage-gated Ca2+ channels and K+ channels, by inhibiting CaMKII-mediated phosphorylation.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has several advantages for lab experiments, such as its high potency and selectivity for CaMKII, its well-established mechanism of action, and its availability from commercial sources. However, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide also has some limitations, such as its potential off-target effects, its poor solubility in aqueous solutions, and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide research, such as the development of more potent and selective CaMKII inhibitors, the investigation of the role of CaMKII in other physiological and pathological processes, and the exploration of the therapeutic potential of CaMKII inhibitors in various diseases, such as Alzheimer's disease, heart failure, and cancer. Moreover, the combination of CaMKII inhibitors with other drugs or therapies may provide synergistic effects and improve their efficacy.
Synthesemethoden
The synthesis of 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide involves several steps, including the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride, which is then reacted with morpholine and potassium thiocyanate to produce 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide. The purity of 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide can be further improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been extensively used in scientific research to investigate the role of CaMKII in various physiological and pathological processes, such as learning and memory, cardiac hypertrophy, and cancer. For example, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to impair long-term potentiation, a cellular mechanism underlying learning and memory, by inhibiting the activation of CaMKII in the hippocampus. In addition, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to attenuate cardiac hypertrophy by inhibiting the activity of CaMKII in the heart. Moreover, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting CaMKII.
Eigenschaften
IUPAC Name |
N-(morpholine-4-carbothioyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11(2)20-13-5-3-12(4-6-13)14(18)16-15(21)17-7-9-19-10-8-17/h3-6,11H,7-10H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTMQTFCIGQXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)
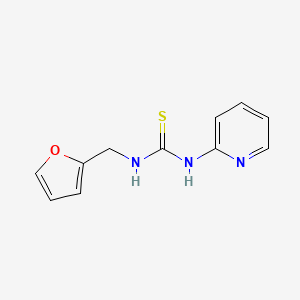
![methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)
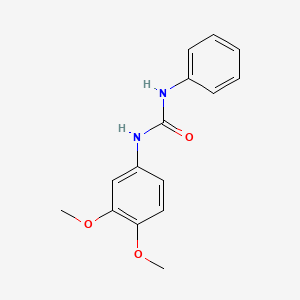
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)
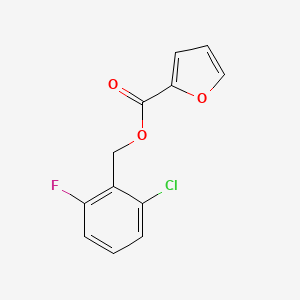
![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
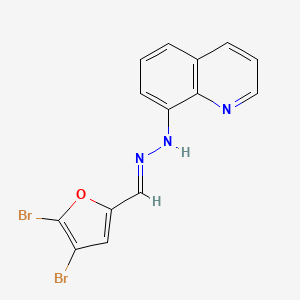
![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)